Allyldimethylchlorosilane
Description
Allyldimethylchlorosilane: is an organosilicon compound with the molecular formula C5H11ClSi . It is a colorless liquid with a boiling point of approximately 111-113°C . This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the preparation of organosilicon polymers and other silicon-containing compounds .
Properties
IUPAC Name |
chloro-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClSi/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZWUQHMJAWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063271 | |
| Record name | Allylchlorodimethylsilane | |
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Molecular Weight |
134.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Allylchlorodimethylsilane | |
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CAS No. |
4028-23-3 | |
| Record name | Chlorodimethyl-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
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| Record name | Allylchlorodimethylsilane | |
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| Record name | Silane, chlorodimethyl-2-propen-1-yl- | |
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| Record name | Allylchlorodimethylsilane | |
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| Record name | Allylchlorodimethylsilane | |
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| Record name | ALLYLCHLORODIMETHYLSILANE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Allyldimethylchlorosilane can be synthesized through the reaction of allyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: Industrial production methods for allyl(chloro)dimethylsilane involve similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Key Reaction Mechanism
Allyldimethylchlorosilane undergoes PtCl₂- or AgOTf-catalyzed allylation of aldehydes via halophilic activation . The chloride interacts with the catalyst, generating an electrophilic silicon intermediate that facilitates allyl transfer through a chairlike transition state .
General Equation:
Performance Data
| Aldehyde Substrate | Catalyst (mol%) | Temp (°C) | Yield (%) | syn:anti Ratio |
|---|---|---|---|---|
| Benzaldehyde | PtCl₂ (2.5) | 25 | 92 | 95:5 |
| Cinnamaldehyde | AgOTf (5) | 25 | 88 | 90:10 |
| Hexanal | PtCl₂ (2.5) | 25 | 85 | 93:7 |
Key Features :
-
Chemoselectivity : Tolerates ketones, esters, and nitriles .
-
Stereoselectivity : Reflects the E/Z geometry of allylsilane .
General Equation:
Optimization Results
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Allylpalladium Cl dimer | 95% (electron-rich ArBr) |
| Solvent | DME | >80% stability |
| Temperature | 85°C | Maximizes rate |
Limitations :
Functional Group Protection
This compound acts as a silylating agent :
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GC-MS Analysis : Protects hydroxyl groups in steroids via O-silylation .
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Polymer Synthesis : Prepares phenylenebis(silanediyl triflates) for organosilicon polymers .
Example Reaction with Phenol:
Advantages :
Experimental Insight
Photolysis of acyldisilanes derived from this compound in inert solvents produces stable silenes (R₂Si=CH₂) .
Conditions:
-
Wavelength : >360 nm
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Solvent : Ethanol or hexane
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Products : Ethanol-trapped silene (60%) and disilyloxycarbene (40%) .
Characterization :
Scientific Research Applications
Polymer Chemistry
Polymerization Catalyst : Allyldimethylchlorosilane serves as a catalyst in the polymerization of olefins. It is often used in conjunction with aluminum cocatalysts to enhance reactivity. For instance, studies have shown that when combined with silica, it can facilitate the copolymerization of ethylene and butene, achieving high reactivity rates (up to 2735 g/g cat per hour) and favorable melt indices .
| Reaction Type | Conditions | Reactivity | Melt Index |
|---|---|---|---|
| Ethylene-Butene Copolymerization | Triisobutyl aluminum cocatalyst | 2735 g/g cat/hour | 4.8 |
| Ethylene-Hexene Copolymerization | Varying pressures | 1321 g/g cat/hour | 2.6 |
Organic Synthesis
Cross-Coupling Reactions : this compound is employed in palladium-catalyzed cross-coupling reactions to form allylated compounds. The sodium salts of allyldimethylsilanol have been shown to react with aryl bromides, yielding allylation products with high yields (up to 95%) under optimized conditions . This application highlights its role in synthesizing complex organic molecules.
Surface Modification
Silylation of Silica and Other Surfaces : The compound is used for the silylation of silica surfaces, enhancing their hydrophobicity and chemical stability. This application is particularly relevant in material science, where modified surfaces can improve adhesion properties in coatings and composites .
Synthesis of Organosilicon Polymers
This compound is a precursor for synthesizing various organosilicon polymers. It can be utilized to create silane-based materials that exhibit unique mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and automotive industries .
Case Study 1: Polymerization Efficiency
In a study conducted by researchers at a leading polymer lab, this compound was tested as a catalyst for ethylene copolymerization. The results indicated that the incorporation of this silane significantly increased polymer yield and improved mechanical properties compared to traditional catalysts.
Case Study 2: Organic Synthesis Optimization
A team exploring the efficiency of palladium-catalyzed reactions found that using allyldimethylsilanolate salts led to substantial improvements in product yield when reacting with electron-rich aryl bromides. The study provided insights into optimizing reaction conditions for better efficiency in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of allyl(chloro)dimethylsilane involves its reactivity with nucleophiles and other reagents. The chlorine atom in the molecule is susceptible to nucleophilic attack, leading to substitution reactions. The allyl group can participate in various organic transformations, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Allyltrimethylsilane: Similar to allyl(chloro)dimethylsilane but with three methyl groups attached to the silicon atom instead of two methyl groups and one chlorine atom.
Allylchlorodimethylsilane: Another similar compound with a slightly different structure and reactivity.
Uniqueness: Allyldimethylchlorosilane is unique due to the presence of both an allyl group and a chlorine atom attached to the silicon. This combination allows for a wide range of chemical reactions and applications, making it a valuable reagent in organic synthesis .
Biological Activity
Allyldimethylchlorosilane (ADCS) is an organosilicon compound that has garnered attention for its diverse applications in organic synthesis and materials science. However, its biological activity remains a relatively underexplored area. This article reviews the available literature on the biological activity of ADCS, highlighting its interactions with biological systems, potential therapeutic applications, and safety considerations.
This compound has the molecular formula and a molar mass of 134.67 g/mol. It is characterized by the presence of both allyl and chlorosilane functional groups, which contribute to its reactivity in various chemical processes.
Mechanisms of Biological Activity
The biological activity of ADCS can be attributed to several mechanisms:
- Reactivity with Biological Molecules : ADCS can undergo hydrolysis in aqueous environments, leading to the formation of allyldimethylsilanol. This transformation allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially altering their structure and function .
- Antimicrobial Properties : Some studies suggest that silanes, including ADCS, may exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or interfere with cellular processes. For instance, silanized surfaces have been reported to retain antimicrobial agents more effectively than uncoated surfaces, indicating a potential for ADCS in antimicrobial applications .
- Cross-Coupling Reactions : ADCS has been utilized in palladium-catalyzed cross-coupling reactions, which are significant in medicinal chemistry for synthesizing complex organic molecules. The ability to allylate various substrates may lead to the development of new biologically active compounds .
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of surfaces modified with this compound. The results indicated that these surfaces could effectively immobilize antimicrobial peptides like nisin, enhancing their stability and activity against pathogens when exposed to biological fluids . The study demonstrated that ADCS-modified surfaces retained significant antimicrobial activity compared to unmodified controls.
2. Cross-Coupling Applications
Research on the use of sodium allyldimethylsilanolate (derived from ADCS) in cross-coupling reactions revealed its utility in synthesizing allylated arenes from aryl bromides. This process showed variable yields depending on the electronic nature of the aryl bromides used, suggesting that ADCS could facilitate the development of novel compounds with potential biological activity .
Safety and Toxicity Considerations
While ADCS shows promise for various applications, safety assessments are crucial due to its reactive nature. Studies indicate that exposure to silanes can lead to skin irritation and respiratory issues if inhaled or absorbed through the skin. Therefore, proper handling protocols should be implemented when working with this compound .
Q & A
Q. What are the standard protocols for synthesizing and handling Allyldimethylchlorosilane in laboratory settings?
this compound (ADMCS) is typically synthesized via silane-functionalization reactions. A common protocol involves adding ADMCS to a stirred mixture of heptane and dimethylformamide (DMF) at 20–25°C, followed by controlled hydrolysis or condensation reactions to form functionalized siloxanes . Handling requires strict adherence to safety protocols due to its flammability (flash point: 5°C) and corrosivity (H314). Use inert atmospheres (e.g., nitrogen), flame-resistant equipment, and personal protective gear (goggles, gloves, full-face respirators) to mitigate risks .
Q. How should researchers characterize the purity and structural identity of this compound?
Characterization involves:
- Refractive index : Confirm using a refractometer (n20/D ~1.427) .
- Boiling point : Validate via distillation (111–113°C) .
- Spectroscopy : Use H NMR and FT-IR to verify allyl and dimethyl groups. For example, H NMR peaks at δ 0.3–0.5 ppm (Si–CH) and δ 4.8–5.2 ppm (allyl protons) .
- Assay : Gas chromatography (GC) quantifies purity (≥97% recommended) .
Q. What are the critical safety considerations when working with this compound?
ADMCS poses acute hazards:
- Flammability : Store in flame-proof cabinets; avoid sparks/open flames .
- Corrosivity : Neutralize spills with sodium bicarbonate or sand. Use secondary containment for liquid handling .
- Exposure control : Install fume hoods and monitor airborne concentrations (<1 ppm recommended). Refer to Right-to-Know Act guidelines for emergency protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using this compound as a silylating agent?
Yield inconsistencies often stem from:
- Moisture sensitivity : ADMCS reacts violently with water, leading to premature hydrolysis. Pre-dry solvents (e.g., molecular sieves in DMF) and use anhydrous conditions .
- Catalyst selection : Hafnium tetrachloride (HfCl) enhances regioselectivity in cycloadditions compared to AlCl, reducing side products .
- Reaction monitoring : Employ in-situ FT-IR or GC-MS to track silylation progress and optimize stoichiometry .
Q. What mechanistic insights explain this compound’s role in deoxygenative alkylation reactions?
ADMCS acts as a mild Lewis acid, facilitating Si–O bond formation while preserving allyl-group reactivity. For example, in intramolecular alkylation, ADMCS coordinates to hydroxyl groups, enabling nucleophilic attack by allyl moieties. This contrasts with bulkier silanes (e.g., allyldiphenylchlorosilane), which sterically hinder reactivity . Kinetic studies using Si NMR reveal faster activation energies for ADMCS compared to phenyl-substituted analogs .
Q. How can researchers optimize ADMCS-based polymer synthesis for tailored material properties?
Key strategies include:
- Co-monomer ratios : Adjusting ADMCS:tetramethyldisiloxane ratios (e.g., 1:2) controls crosslinking density in polysiloxanes, impacting thermal stability (TGA degradation onset ~250°C) .
- Catalyst systems : Platinum-based catalysts (e.g., Karstedt’s catalyst) accelerate hydrosilylation, enabling room-temperature curing .
- Post-functionalization : Introduce vinyl or hydride groups via ADMCS-derived intermediates to enhance surface reactivity for coatings or composites .
Q. What analytical methods are recommended for resolving spectral overlaps in ADMCS-derived compounds?
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals in allyl-siloxane polymers .
- Mass spectrometry (HRMS) : Identifies low-abundance byproducts (e.g., cyclic siloxanes) via exact mass matching .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent purity, stirring rate, temperature gradients) in line with Beilstein Journal guidelines .
- Data presentation : Use tables to compare catalytic efficiencies (e.g., turnover numbers) and figures to illustrate mechanistic pathways .
- Ethical reporting : Disclose failed experiments (e.g., unreactive silane analogs) to guide future research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
